molecular formula C17H16FN3O2 B2669827 4-(3-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-25-0

4-(3-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2669827
CAS No.: 860786-25-0
M. Wt: 313.332
InChI Key: YVMKENKMAASOAH-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 3-fluorophenyl group at position 4, a methyl group at position 5, and a 2-phenoxyethyl chain at position 2. The 2-phenoxyethyl moiety contributes to lipophilicity, balancing solubility and membrane permeability, which is critical for bioavailability . This structural framework is commonly explored in medicinal chemistry for neuroprotective, anti-inflammatory, and antimicrobial applications .

Properties

IUPAC Name

4-(3-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-13-19-20(10-11-23-16-8-3-2-4-9-16)17(22)21(13)15-7-5-6-14(18)12-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKENKMAASOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate ester or amide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of catalysts and optimization of reaction parameters are crucial to achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-(3-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences :

  • Substituent at Position 2: 4-Methoxybenzyl vs. 2-phenoxyethyl.
  • Key Implications: The 4-methoxybenzyl group introduces an electron-donating methoxy substituent, which may reduce metabolic oxidation compared to the phenoxyethyl chain .

5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one

Structural Differences :

  • Substituents : Ethyl at position 5 vs. methyl; absence of fluorophenyl.
  • Key Implications: The ethyl group may enhance metabolic stability due to reduced oxidative susceptibility compared to methyl .

4-(4-Methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Structural Differences :

  • Aromatic Group : 4-Methoxyphenyl vs. 3-fluorophenyl.
  • Key Implications :
    • Methoxy’s electron-donating effect contrasts with fluorine’s electron-withdrawing nature, altering electronic distribution and binding interactions .
    • The para-methoxy group may improve solubility but reduce target specificity compared to fluorophenyl .

4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112)

Structural Differences :

  • Substituent: Heptyloxy chain vs. phenoxyethyl.
  • Key Implications :
    • The long heptyloxy chain significantly increases lipophilicity, favoring membrane interaction but risking poor aqueous solubility .
    • Demonstrated neuroprotective effects in Alzheimer’s models via MAPK/NF-κB pathway inhibition, suggesting triazolones’ versatility in neurodegenerative applications .

Triazolones Fused with Thiadiazole/Oxadiazole Rings

Structural Differences :

  • Heterocyclic Additions : Thiadiazole/oxadiazole rings vs. simple triazolone.
  • Key Implications :
    • Additional heterocycles introduce diverse electronic environments, enabling interactions with enzymes like carbonic anhydrase or cholinesterases .
    • Increased molecular complexity may hinder bioavailability compared to the target compound .

Biological Activity

The compound 4-(3-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a fluorophenyl group and a phenoxyethyl moiety. Its chemical structure can be represented as follows:

C17H18FN3O\text{C}_{17}\text{H}_{18}\text{F}\text{N}_3\text{O}

This structure is significant for its interaction with various biological targets.

1. Anticancer Activity

Research indicates that compounds with similar triazole structures exhibit notable anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. In a study involving similar compounds, it was found that those with phenoxy groups demonstrated enhanced activity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values ranging from 11.46 µM to 13.73 µM .

Cell LineIC50 (µM)
MCF-711.46
HT-2913.73

2. Neurological Effects

The compound has been studied for its role as a partial agonist at serotonin receptors (5-HT1A) and antagonist at others (5-HT2A). These interactions suggest potential applications in treating mood disorders and anxiety . The presence of the phenoxy group is crucial for binding affinity and pharmacological efficacy.

The mechanism by which this compound exerts its biological effects involves modulation of receptor activity and inhibition of critical signaling pathways. For instance, studies have indicated that similar compounds can inhibit the phosphorylation of VEGFR-2, leading to reduced vascular endothelial growth factor (VEGF) levels in cancer cells . This pathway is vital for tumor angiogenesis.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A derivative exhibited significant apoptosis induction in MCF-7 cells through G1 phase arrest, confirming its potential as an anticancer agent .
  • Serotonin Receptor Binding : A comparative study showed that modifications to the phenoxy group significantly altered binding affinities to serotonin receptors, emphasizing the importance of structural variations in pharmacodynamics .

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